An In-depth Technical Guide to 2-Fluoro-4-morpholinoaniline Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery
An In-depth Technical Guide to 2-Fluoro-4-morpholinoaniline Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 2-Fluoro-4-morpholinoaniline hydrochloride, a fluorinated aniline derivative with significant potential as a versatile building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering in-depth insights into its synthesis, physicochemical properties, spectroscopic characterization, and potential applications.
Introduction: The Strategic Importance of Fluorinated Morpholinoanilines
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Similarly, the morpholine moiety is a privileged scaffold, often imparting favorable properties such as improved aqueous solubility and desirable pharmacokinetic profiles. The combination of these two structural features in the 2-Fluoro-4-morpholinoaniline scaffold presents a compelling starting point for the design of novel therapeutic agents.
While its isomer, 3-fluoro-4-morpholinoaniline, is widely recognized as a key intermediate in the synthesis of the oxazolidinone antibiotic Linezolid, 2-Fluoro-4-morpholinoaniline hydrochloride remains a less explored yet highly valuable compound.[1][2] This guide aims to shed light on the technical aspects of this compound, providing a foundation for its broader application in drug discovery programs. Several drugs, such as the antimicrobial Linezolid (Zyvox), the anticoagulant Rivaroxaban (Xarelto), and the investigational antineoplastic agents Entospletinib and Momelotinib, are derived from 4-morpholinoaniline, highlighting the therapeutic potential of this class of compounds.[2]
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physicochemical and spectroscopic properties of 2-Fluoro-4-morpholinoaniline hydrochloride is essential for its effective use in research and development.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 2-Fluoro-4-morpholinoaniline and its hydrochloride salt.
| Property | Value | Source |
| Chemical Name | 2-Fluoro-4-morpholinoaniline hydrochloride | N/A |
| Synonyms | 2-Fluoro-4-(morpholin-4-yl)aniline hydrochloride | [3] |
| CAS Number | 1187582-49-5 | [4] |
| Molecular Formula | C₁₀H₁₄ClFN₂O | N/A |
| Molecular Weight | 232.68 g/mol | N/A |
| Appearance | Off-white to brown crystalline powder (predicted) | [1] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | N/A |
Spectroscopic Data (Predicted)
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the fluorine and amine substituents. The morpholine ring will exhibit two distinct triplets corresponding to the methylene protons adjacent to the oxygen and nitrogen atoms.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the ten carbon atoms. The carbon atom attached to the fluorine will show a characteristic large coupling constant (¹JCF). The chemical shifts of the aromatic carbons will be influenced by the electron-donating effects of the amino and morpholino groups and the electron-withdrawing effect of the fluorine atom. For the related compound 2-fluoroaniline, characteristic ¹³C NMR signals are observed.[5]
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-F stretching (around 1200-1300 cm⁻¹), and C-O-C stretching of the morpholine ring (around 1115 cm⁻¹). The spectrum of p-fluoroaniline shows characteristic bands that can be used for comparison.[6]
-
MS (Mass Spectrometry): The mass spectrum of the free base (2-Fluoro-4-morpholinoaniline) would show a molecular ion peak (M+) at m/z 196.10. The fragmentation pattern would likely involve the loss of fragments from the morpholine ring and the aniline core.[3]
Synthesis and Purification
The synthesis of 2-Fluoro-4-morpholinoaniline can be achieved through a multi-step process starting from commercially available 2-fluoro-4-bromoaniline. The following protocol is adapted from a patented synthetic method for 2-fluoro-4-substituted-amino anilines.[7]
Synthetic Pathway
Caption: Synthetic workflow for 2-Fluoro-4-morpholinoaniline hydrochloride.
Step-by-Step Experimental Protocol
Step 1: Protection of the Amino Group
-
To a solution of 2-fluoro-4-bromoaniline (1 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add anhydrous pyridine (2.1 equivalents).
-
Cool the mixture to 0 °C and add pivaloyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2-fluoro-4-bromophenyl)pivalamide.
Step 2: Buchwald-Hartwig Cross-Coupling
-
In a flame-dried flask under a nitrogen atmosphere, combine N-(2-fluoro-4-bromophenyl)pivalamide (1 equivalent), morpholine (1.2 equivalents), Pd₂(dba)₃ (0.02 equivalents), and Xantphos (0.04 equivalents) in anhydrous dioxane.
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford N-(2-fluoro-4-morpholinophenyl)pivalamide.
Step 3: Deprotection of the Amino Group
-
Dissolve N-(2-fluoro-4-morpholinophenyl)pivalamide (1 equivalent) in a 50% aqueous sulfuric acid solution.
-
Heat the mixture to 100 °C and stir for 30-60 minutes.
-
Cool the reaction mixture and carefully neutralize with an aqueous sodium hydroxide solution until the pH is weakly alkaline.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give crude 2-fluoro-4-morpholinoaniline.
Step 4: Formation of the Hydrochloride Salt
-
Dissolve the crude 2-fluoro-4-morpholinoaniline in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrogen chloride in diethyl ether (e.g., 2 M) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 2-Fluoro-4-morpholinoaniline hydrochloride.
Applications in Drug Discovery and Medicinal Chemistry
While direct biological applications of 2-Fluoro-4-morpholinoaniline hydrochloride are not extensively documented, its structural motifs suggest significant potential as a scaffold for the development of novel therapeutic agents.
A Versatile Building Block for Bioactive Molecules
The primary amine of 2-Fluoro-4-morpholinoaniline serves as a versatile synthetic handle for the introduction of various pharmacophores through reactions such as:
-
Amide bond formation: Coupling with carboxylic acids to generate a diverse library of amides.
-
Sulfonamide synthesis: Reaction with sulfonyl chlorides to produce sulfonamide derivatives.
-
Reductive amination: Condensation with aldehydes or ketones followed by reduction to yield secondary or tertiary amines.
These derivatizations allow for the exploration of a wide chemical space and the optimization of biological activity.
Potential Therapeutic Areas
Based on the known activities of structurally related compounds, derivatives of 2-Fluoro-4-morpholinoaniline could be investigated for a range of therapeutic applications:
-
Antimicrobial Agents: The structural similarity to the Linezolid intermediate suggests that derivatives may possess antibacterial properties.[1]
-
Anticancer Agents: Morpholine-containing compounds have demonstrated anticancer activity, and novel derivatives of 2-Fluoro-4-morpholinoaniline could be explored for their potential in oncology.[8]
-
Kinase Inhibitors: The aniline scaffold is a common feature in many kinase inhibitors, and derivatives of this compound could be designed to target specific kinases involved in disease pathways.
-
CNS-active Agents: The morpholine moiety can improve blood-brain barrier permeability, making this scaffold attractive for the development of drugs targeting the central nervous system.
Caption: Potential therapeutic applications of 2-Fluoro-4-morpholinoaniline derivatives.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 2-Fluoro-4-morpholinoaniline hydrochloride. While a specific Material Safety Data Sheet (MSDS) is not widely available, the safety profiles of related compounds such as 4-morpholinoaniline and fluoroanilines provide guidance.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
2-Fluoro-4-morpholinoaniline hydrochloride is a valuable and versatile building block for drug discovery and medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its structural features offer significant potential for the development of novel therapeutic agents across a range of disease areas. This technical guide provides a solid foundation of knowledge to enable researchers to effectively utilize this compound in their research and development endeavors.
References
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SpectraBase. (n.d.). 2-Fluoro-4-nitroaniline. John Wiley & Sons, Inc. Retrieved from [Link]
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